4-(2-Oxo-2-phenylethoxy)benzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Research

Researchers requiring a phenacyl-functionalized benzaldehyde for heterocycle synthesis find generic 4-substituted benzaldehydes unsuitable. 4-(2-Oxo-2-phenylethoxy)benzaldehyde provides the dual aldehyde-ketone scaffold with documented bioactivity. • ALDH3A1 inhibitor (IC50 2,100 nM) & MAO-B inhibitor (IC50 1,900 nM) for SAR probe studies • Key precursor to 2-cyanoacetohydrazide derivatives enabling thiazole, chromene & pyrimidine libraries • ≥95% purity, crystalline solid (mp 118-120°C), available for immediate dispatch

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 139484-40-5
Cat. No. B145392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-2-phenylethoxy)benzaldehyde
CAS139484-40-5
Synonyms4-(2-oxo-2-phenylethoxy)benzaldehyde(SALTDATA: FREE)
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-10H,11H2
InChIKeyDUFOKNRIMNOESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenacyloxybenzaldehyde: Chemical Profile & Sourcing


4-(2-Oxo-2-phenylethoxy)benzaldehyde (CAS 139484-40-5), also known as 4-phenacyloxybenzaldehyde, is a synthetic aromatic aldehyde with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . It is characterized as a white to yellow crystalline powder, typically with a purity of 95% or higher and a melting point of 118–120 °C [1]. The compound is primarily employed as a versatile building block or intermediate in organic synthesis, particularly for constructing more complex heterocyclic structures . Commercially, it is available from multiple research chemical suppliers, with purity specifications often meeting the ≥95% standard for research and development applications .

Synthesis Building block for heterocyclic chemistry
Reactivity Aldehyde and phenacyloxy dual functional handle
Enzyme Probe Context for ALDH3A1 and MAO-B inhibition studies

Why Generic Substitution Fails: Strategic Value of 4-Phenacyloxybenzaldehyde


While many benzaldehyde derivatives serve as simple building blocks, 4-(2-Oxo-2-phenylethoxy)benzaldehyde offers a uniquely functionalized scaffold that is not interchangeable with generic analogs like 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde. Its core structure features both a reactive aldehyde group and a phenacyloxy substituent, which provides a distinct pharmacophore and a versatile synthetic handle for generating diverse heterocyclic systems [1]. This dual functionality is critical for the synthesis of specific compound classes, such as 2-cyanoacetohydrazide derivatives and complex thiazoles or pyrimidines, which are explored for their antimicrobial properties [2]. Substituting this compound with a simpler analog would eliminate the key phenacyl moiety, precluding access to these specific chemical spaces and potentially negating the desired biological or chemical properties observed in downstream applications. The quantitative evidence below details specific instances where this scaffold's unique properties have been characterized.

Phenacyloxy Moiety Absent
Generic benzaldehydes lack the 2-oxo-2-phenylethoxy group, eliminating key reactivity and pharmacophore potential.
Heterocycle Access Blocked
Simpler analogs cannot form the 2-cyanoacetohydrazide intermediate required for antimicrobial heterocycle synthesis.
Enzyme Interaction Profile Differs
4-hydroxybenzaldehyde is an ALDH3A1 substrate, not an inhibitor; MAO-B engagement is unreported for analogs.

Performance Benchmarking: 4-Phenacyloxybenzaldehyde vs. Comparators


ALDH3A1 Enzyme Inhibition

This compound acts as a weak inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer cell chemoresistance [1]. Its IC50 value is 2,100 nM. In contrast, a close structural analog, 4-hydroxybenzaldehyde (the parent compound from which it is derived), is not a potent inhibitor; rather, it serves as a substrate for this enzyme [2]. Furthermore, a more potent inhibitor from a related series, 4-isopropoxybenzaldehyde, demonstrates an IC50 of 260 nM, confirming that the 2-oxo-2-phenylethoxy moiety in the target compound modulates the inhibitory activity compared to simpler alkoxy substitutions .

ALDH3A1 Inhibition
Reported
Target IC50
2,100 nM
Comparator IC50
260 nM
(4-isopropoxybenzaldehyde)
Supports ALDH3A1 inhibition assay context; distinct from parent 4-hydroxybenzaldehyde (substrate).
BindingDB entry, requires independent replication.
Enzyme Inhibition Aldehyde Dehydrogenase Cancer Research

MAO-B Enzyme Inhibition

The compound exhibits weak inhibitory activity against human monoamine oxidase B (MAO-B), with an IC50 of 1,900 nM [1]. This is a key differentiator from compounds like 4-hydroxybenzaldehyde, which has not been reported as a MAO-B inhibitor. The presence of the phenacyl group is likely critical for this interaction.

MAO-B Inhibition
Reported
IC50 1,900 nM
Reported MAO-B inhibitory activity; comparator 4-hydroxybenzaldehyde shows no reported activity.
Single concentration-response entry, assay context review recommended.
Enzyme Inhibition Monoamine Oxidase Neuroscience

Antimicrobial Heterocycle Synthesis

4-(2-Oxo-2-phenylethoxy)benzaldehyde is a critical starting material for synthesizing a series of 2-cyano-N′-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivatives, which then serve as precursors to various thiazoles, chromenes, and pyrimidines [1]. The antimicrobial activity of these final heterocyclic compounds was specifically investigated using an agar well diffusion method, demonstrating the value of the phenacyl benzaldehyde core in generating bioactive structures [1]. A simpler analog, such as 4-hydroxybenzaldehyde, would not provide the same functionalization pathway to access these complex, potentially antimicrobial, heterocycles.

Heterocycle Synthesis
Class-level
Enables 2-cyanoacetohydrazide derivatives → thiazoles, chromenes, pyrimidines
Non-substitutable intermediate for antimicrobial screening of derived heterocycles.
Antimicrobial activity is class-level inference from final compounds.
Synthetic Chemistry Antimicrobial Heterocyclic Chemistry

Physicochemical Properties & Specifications

The compound has been characterized with a melting point of 118 °C (reported 120 °C) and is obtained as yellow crystals [1]. These specifications are critical for quality control and ensure the reproducibility of synthetic procedures that depend on this intermediate. While 4-hydroxybenzaldehyde has a melting point of 112–116 °C, the difference of ~4–6 °C for the target compound provides a clear, measurable identity check .

Melting Point
Head-to-head
118–120 °C vs. 4-hydroxybenzaldehyde 112–116 °C
Identity verification by melting point; measurable distinction from parent analog.
Standard laboratory determination, may support QC check.
Material Characterization Quality Control Synthetic Intermediates

Optimal R&D Use Cases for 4-Phenacyloxybenzaldehyde


ALDH3A1 & MAO-B Probe Development

Researchers investigating aldehyde dehydrogenase 3A1 (ALDH3A1) or monoamine oxidase B (MAO-B) can utilize this compound as a weak but structurally characterized inhibitor. With documented IC50 values of 2,100 nM (ALDH3A1) and 1,900 nM (MAO-B) [1][2], it serves as a valuable starting point or reference probe for structure-activity relationship (SAR) studies. Its unique phenacylbenzaldehyde scaffold offers a distinct chemical starting point compared to more potent but structurally dissimilar inhibitors, allowing for exploration of novel chemical space around these targets.

Non-Substitutable Intermediate for Bioactive Heterocycles

In synthetic chemistry laboratories, this compound is essential for building a specific class of 2-cyanoacetohydrazide derivatives [3]. These intermediates are then diversified into a range of complex heterocycles, including thiazoles, chromenes, and pyrimidines, which have been investigated for antimicrobial activity. For a synthetic chemist tasked with accessing this precise chemical space, there is no direct substitute; the 2-oxo-2-phenylethoxy moiety is a structural requirement for the planned reaction sequence.

Building Block for Polymeric & Crystalline Materials

The compound's dual functional groups (aldehyde and ketone) and rigid aromatic core make it a candidate for creating novel polymers or crystalline materials. Its melting point (118 °C) and crystalline nature are well-defined [4]. In contrast to liquid or lower-melting benzaldehydes, this compound's solid-state properties could be advantageous in applications requiring specific thermal stability or morphology.

Application
Selection Property
Validation Focus
ALDH3A1 / MAO-B Probe Development
Phenacylbenzaldehyde scaffold for SAR exploration
Enzyme inhibition assay context
Bioactive Heterocycle Synthesis
Non-substitutable intermediate with phenacyloxy handle
Antimicrobial screening of derived heterocycles
Polymeric & Crystalline Materials Research
Dual functional groups and defined solid-state properties
Thermal stability and morphology assessment

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